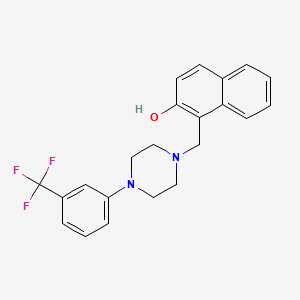

1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol

Description

1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol is a synthetic organic compound featuring a naphthalen-2-ol core linked via a methyl group to a piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (–CF₃) substituent enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and materials science applications .

Properties

IUPAC Name |

1-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O/c23-22(24,25)17-5-3-6-18(14-17)27-12-10-26(11-13-27)15-20-19-7-2-1-4-16(19)8-9-21(20)28/h1-9,14,28H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVROWDAWQIMEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-(3-(Trifluoromethyl)phenyl)piperazine. This can be achieved through the reaction of 3-(Trifluoromethyl)aniline with piperazine under specific conditions . The resulting intermediate is then subjected to further reactions to introduce the naphthalen-2-ol moiety, often through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to 1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol may exhibit antidepressant effects. The piperazine ring is known for its role in serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can enhance serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders .

2. Antipsychotic Properties

The structural similarity to known antipsychotic agents positions this compound as a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders. The trifluoromethyl group may contribute to increased receptor affinity, particularly at dopamine D2 receptors, which are implicated in the pathophysiology of psychosis .

3. Neuroprotective Effects

Recent studies have suggested that compounds with similar frameworks can provide neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier effectively enhances its potential as a therapeutic agent .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can improve device efficiency .

2. Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced materials in various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, emphasizing substituent effects on physicochemical properties and bioactivity.

Piperazine-Linked Naphthalenol Derivatives

Key Observations :

- The –CF₃ group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to benzyl (–CH₂C₆H₅, logP ~2.8) .

- Urea-containing analogs (e.g., 11a, 11e) exhibit better aqueous solubility but lower membrane permeability than the target compound due to hydrogen-bonding interactions .

Fluorinated vs. Non-Fluorinated Analogs

- SH-1 (Non-fluorinated): 1-(Phenyldiazenyl)naphthalen-2-ol Lower cytotoxicity (IC₅₀ >100 μM in HepG2 cells) . Minimal DNA damage (γ-H2AX expression <1.5-fold control) .

- SH-3 (Fluorinated) : 1-((4-(Trifluoromethyl)phenyl)diazenyl)naphthalen-2-ol

- Target Compound: Shares the –CF₃ group, suggesting similar bioactivity trends (e.g., enhanced toxicity, protein binding) compared to non-fluorinated analogs .

Triazole and Thiazole Derivatives

Key Observations :

- Heterocyclic cores (triazole, thiazole) improve chelation or antimicrobial activity but reduce CNS penetration compared to piperazine-linked naphthalenols .

Biological Activity

The compound 1-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)naphthalen-2-ol, often referred to as TFMPN, is a derivative of naphthalene and piperazine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

TFMPN is characterized by its trifluoromethyl phenyl group attached to a piperazine moiety, which is further connected to a naphthol framework. The molecular formula is , and it exhibits unique physicochemical properties due to the presence of the trifluoromethyl group, which influences its biological interactions.

Biological Activity Overview

Research has indicated that TFMPN exhibits a range of biological activities, including:

- Antimicrobial Activity : TFMPN has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal properties.

- Anticancer Properties : Studies have demonstrated that TFMPN can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Neuropharmacological Effects : Given its piperazine structure, TFMPN may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Efficacy Against Bacteria

TFMPN has been tested against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.6 | Bactericidal |

| Escherichia coli | 31.2 | Bactericidal |

| Pseudomonas aeruginosa | 62.5 | Bacteriostatic |

The compound exhibits a mechanism involving the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which contributes to its bactericidal action .

Case Study: Antimicrobial Efficacy

In a recent study, TFMPN was evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC value of 62.2 µg/mL, showing comparable effectiveness to standard antibiotics such as ciprofloxacin . This highlights its potential as an alternative treatment option for resistant bacterial infections.

TFMPN's anticancer activity appears to be linked to its ability to inhibit PARP1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair processes. The inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

Efficacy in Cell Lines

In vitro studies have shown that TFMPN significantly reduces cell viability in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics like Olaparib . This suggests that TFMPN could be developed further as a chemotherapeutic agent.

Neuropharmacological Effects

TFMPN's structural similarities to known psychoactive compounds suggest it may influence neurotransmitter systems. Preliminary studies indicate potential anxiolytic effects, warranting further investigation into its use for treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.